molecular formula C11H10O4 B121829 (E)-4-carbomethoxycinnamic acid CAS No. 19473-96-2

(E)-4-carbomethoxycinnamic acid

Cat. No.: B121829
CAS No.: 19473-96-2
M. Wt: 206.19 g/mol
InChI Key: PVHMYONDAPXJSB-QPJJXVBHSA-N
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Description

(E)-4-Carbomethoxycinnamic Acid is a synthetic cinnamic acid derivative where a carbomethoxy group is introduced at the para position of the phenyl ring. This structural modification is significant in medicinal chemistry, as the esterification of the cinnamic acid core is a common strategy to fine-tune a compound's properties, potentially enhancing its cell permeability and metabolic stability compared to the parent acid . The (E)-configuration, synonymous with the trans-isomer, is the most prevalent and biologically relevant form, characterized by the extended conformation of the molecule which is crucial for its interaction with biological targets . This compound serves as a valuable building block in organic synthesis and drug discovery research. Its α,β-unsaturated ester moiety is a key pharmacophore found in many bioactive molecules . Researchers utilize this compound as a precursor for the development of novel therapeutic agents, with potential applications explored in areas such as anticancer and antimicrobial research. Cinnamic acid derivatives have demonstrated mechanisms of action that include antiproliferative effects, induction of cell cycle arrest, and inhibition of cancer cell migration . Furthermore, the core cinnamic acid structure is known for its versatility, allowing for further structural modifications to create libraries of compounds for structure-activity relationship (SAR) studies . Applications: • Intermediate in organic synthesis and pharmaceutical research. • Building block for the structural modification of natural products. • Key precursor for developing compounds with potential antitumor and antimicrobial activities. • Candidate for material science applications, such as in the development of UV-absorbing molecules. Disclaimer: This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-(4-methoxycarbonylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-7H,1H3,(H,12,13)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHMYONDAPXJSB-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19473-96-2, 117390-07-5
Record name Benzoic acid, 4-(2-carboxyethenyl)-, methyl ester
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Record name 1-methyl 4-(2-carboxyvinyl)benzoate
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Record name (2E)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid
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Synthesis Methodologies and Chemical Transformations of E 4 Carbomethoxycinnamic Acid

Established Synthetic Routes for (E)-4-carbomethoxycinnamic Acid

The synthesis of this compound is primarily achieved through classic condensation reactions that form the characteristic α,β-unsaturated carboxylic acid structure. The choice of synthetic route can depend on factors such as desired yield, stereoselectivity, and available starting materials.

Application of the Perkin Reaction

The Perkin reaction, developed by William Henry Perkin, is a well-established method for the synthesis of cinnamic acids. wikipedia.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid which acts as a base catalyst. wikipedia.orglongdom.org

For the synthesis of this compound, the logical precursors for a Perkin reaction are methyl 4-formylbenzoate (B8722198) and acetic anhydride, with sodium acetate (B1210297) serving as the catalyst. scispace.com The reaction proceeds through the condensation of the enolate of acetic anhydride with the carbonyl group of the aldehyde. scispace.com A subsequent elimination step forms the unsaturated product. While a cornerstone of organic synthesis, the Perkin reaction often requires high temperatures and can suffer from the formation of side products. scispace.com

Table 1: Perkin Reaction for this compound Synthesis

Reactant 1 Reactant 2 Catalyst General Product
Methyl 4-formylbenzoate Acetic anhydride Sodium acetate This compound

Data sourced from general principles of the Perkin reaction. wikipedia.orglongdom.orgscispace.com

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a highly versatile and widely used method for carbon-carbon bond formation. wikipedia.orgmdpi.com It involves the reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene (B1212753) compound, catalyzed by a base, typically a weak amine. wikipedia.org The product is often an α,β-unsaturated compound, making this method ideal for preparing cinnamic acid derivatives. wikipedia.org

To produce this compound, methyl 4-formylbenzoate is reacted with malonic acid. A common variation is the Doebner modification, which utilizes pyridine (B92270) as both the catalyst and solvent. wikipedia.orgorganic-chemistry.org In this modification, the initial condensation product undergoes decarboxylation to yield the final cinnamic acid derivative. wikipedia.orgorganic-chemistry.org Various catalysts can be employed to optimize the reaction, including piperidine, proline, or boric acid, often in solvents like ethanol. mdpi.comnih.gov The use of milder catalysts and conditions can improve yields and minimize side reactions compared to the Perkin reaction. nih.gov

Table 2: Knoevenagel Condensation for this compound Synthesis

Aldehyde Active Methylene Compound Catalyst/Solvent System Key Feature
Methyl 4-formylbenzoate Malonic acid Piperidine/Ethanol Standard basic catalysis.
Methyl 4-formylbenzoate Malonic acid Proline/Ethanol Sustainable, high-yield procedure. nih.gov
Methyl 4-formylbenzoate Malonic acid Pyridine Doebner modification, includes decarboxylation. wikipedia.orgorganic-chemistry.org

Other Relevant Synthetic Pathways

Beyond the classic Perkin and Knoevenagel reactions, other methods can be applied to synthesize this compound. One notable alternative is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone to produce, typically, an (E)-alkene. For the synthesis of the target molecule, the HWE reaction would involve reacting methyl 4-formylbenzoate with a phosphonate ester, such as triethyl phosphonoacetate, followed by hydrolysis of the resulting ethyl ester to the carboxylic acid. This method is renowned for its high (E)-stereoselectivity.

Derivatization Strategies and Analogue Synthesis of this compound

The structure of this compound features two reactive handles: the carboxylic acid group and the substituted phenyl ring. These sites allow for a range of chemical transformations to produce a library of analogues and derivatives.

Esterification and Amidation Reactions

The carboxylic acid group is the most common site for derivatization. Standard organic reactions can be used to convert it into a wide array of esters and amides. libretexts.org

Esterification: The conversion of the carboxylic acid to a different ester can be achieved through several methods. One of the most efficient and mildest is the Steglich esterification . This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds at room temperature and is effective even for sterically hindered alcohols, suppressing the formation of side products. organic-chemistry.org

Amidation: The synthesis of amides from the carboxylic acid can be performed by first converting the acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). ocr.org.uk The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, modern peptide coupling reagents can be used to directly form the amide bond from the carboxylic acid and an amine.

Table 3: Potential Derivatives via Esterification and Amidation

Reaction Type Reagent Potential Product
Steglich Esterification Ethanol, DCC, DMAP (E)-4-carbomethoxycinnamic ethyl ester
Steglich Esterification tert-Butanol, DCC, DMAP (E)-4-carbomethoxycinnamic tert-butyl ester
Amidation 1. SOCl₂ 2. Aniline N-phenyl-(E)-4-carbomethoxycinnamamide
Amidation 1. SOCl₂ 2. Diethylamine N,N-diethyl-(E)-4-carbomethoxycinnamamide

Table illustrates potential derivatizations based on standard chemical transformations. libretexts.orgorganic-chemistry.org

Phenyl Ring Substituent Modifications

The phenyl ring and its carbomethoxy substituent offer further opportunities for creating analogues.

Modification of the Ester Group: The carbomethoxy group (-COOCH₃) can be modified. For instance, it can be reduced using a selective reducing agent like lithium borohydride (B1222165) to yield the corresponding benzyl (B1604629) alcohol derivative, (E)-3-(4-(hydroxymethyl)phenyl)acrylic acid. Conversely, the ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, forming 4-((E)-2-carboxyvinyl)benzoic acid.

Electrophilic Aromatic Substitution: The phenyl ring itself can undergo electrophilic aromatic substitution reactions to introduce new functional groups. The existing substituents (the carbomethoxy group and the acrylic acid chain) are electron-withdrawing and will direct incoming electrophiles primarily to the meta-positions (relative to both groups). Potential reactions include nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃).

A more advanced and selective method for the conversion of substituted phenyl groups into carboxylic acid groups involves using a Co(II)–Oxone mixture as a catalytic system. rsc.org This provides an inexpensive protocol for specific oxidative transformations of the aromatic ring. rsc.org

Structural Elaboration for Bioactivity Enhancement

The core structure of this compound offers multiple avenues for structural modification to modulate and enhance its biological activity. Research into the structure-activity relationships (SAR) of cinnamic acid derivatives has revealed that even subtle changes to the molecule can have a profound impact on its biological profile. Key areas for modification include the carboxylic acid group, the aromatic ring, and the olefinic double bond.

One of the primary strategies for enhancing bioactivity is the transformation of the carboxylic acid moiety into esters and amides. This modification alters the compound's lipophilicity, which in turn influences its ability to cross cell membranes and interact with biological targets. For instance, studies on various methyl cinnamate (B1238496) derivatives have demonstrated a range of antifungal activities against pathogenic yeasts like Candida albicans. The nature and position of substituents on the aromatic ring play a crucial role in determining the potency of these derivatives.

A study on the antifungal activity of a series of methyl cinnamate derivatives against Candida albicans highlighted the importance of the substitution pattern on the phenyl ring. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each derivative.

**Table 1: Antifungal Activity of Selected Methyl Cinnamate Derivatives against *Candida albicans***

Compound R1 R2 R3 R4 R5 MIC (µg/mL)
Methyl cinnamate H H H H H >1024
Methyl 4-hydroxycinnamate H H OH H H 512
Methyl 3,4-dihydroxycinnamate (Methyl caffeate) H OH OH H H 128 nih.gov
Methyl 4-methoxycinnamate H H OCH3 H H >1024
Methyl 2-nitrocinnamate NO2 H H H H 128 nih.gov

Data sourced from a study on the antifungal activity of cinnamic and benzoic acid esters. nih.gov

The data suggests that the presence of hydroxyl groups on the aromatic ring, as seen in methyl caffeate, significantly enhances antifungal activity compared to the unsubstituted methyl cinnamate. nih.gov Similarly, the introduction of a nitro group at the ortho position also leads to a notable increase in potency. nih.gov These findings underscore the potential for targeted modifications of the this compound backbone to develop new bioactive agents. Further research into a broader range of ester and amide derivatives, incorporating diverse functionalities, is warranted to fully explore the therapeutic potential of this chemical scaffold.

Catalytic and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and its derivatives has traditionally relied on classical methods that often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. In recent years, a strong emphasis has been placed on the development of more sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry. This has led to the exploration of various catalytic systems and alternative reaction conditions.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of cinnamic acids, involving the reaction of an aldehyde with a compound containing an active methylene group. wikipedia.org In the context of this compound, this typically involves the condensation of methyl 4-formylbenzoate with malonic acid. Modern approaches to this reaction focus on minimizing waste and energy consumption.

Catalytic and Green Synthesis Methods:

Heterogeneous Catalysis: The use of solid acid or base catalysts offers significant advantages over homogeneous catalysts, including ease of separation, reusability, and reduced corrosion. Reconstructed hydrotalcite, a layered double hydroxide (B78521) material, has been shown to be a highly active heterogeneous base catalyst for Knoevenagel condensations, even in the presence of water. Boric acid has also been investigated as a mild and effective Bronsted acid catalyst for this transformation, providing good to excellent yields under conventional conditions. mdpi.comorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity. Microwave-assisted Knoevenagel condensations have been successfully employed for the synthesis of various cinnamic acid derivatives, sometimes even under solvent-free conditions. researchgate.net

Solvent-Free Reactions: Eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free Knoevenagel condensations, often facilitated by microwave irradiation or the use of solid catalysts, offer a cleaner and more atom-economical route to cinnamic acid derivatives. rsc.org

Catalyst-Free Decarboxylation: In some instances, related cinnamic acids can be synthesized through catalyst-free decarboxylation of precursor molecules under elevated temperatures, offering a simple and additive-free method. nih.govresearchgate.net

Table 2: Overview of Catalytic and Green Synthesis Methods for Cinnamic Acid Derivatives

Method Catalyst/Conditions Substrates Product Yield Reference
Heterogeneous Catalysis Reconstructed Hydrotalcite Aldehydes, Active Methylene Compounds α,β-Unsaturated Carbonyls High organic-chemistry.org
Heterogeneous Catalysis Boric Acid 4-Chlorobenzaldehyde, Active Methylene Compounds 2-Alkylidene/arylidene derivatives Good to Excellent mdpi.com
Microwave-Assisted Piperidine (base) 2-Methoxybenzaldehyde, Thiobarbituric acid Enone - wikipedia.org
Solvent-Free None (thermal) 4-Hydroxycinnamic acids 4-Vinylphenols Moderate to Excellent nih.govresearchgate.net

This table provides a general overview of methods applicable to the synthesis of cinnamic acid derivatives.

The adoption of these catalytic and green chemistry approaches not only makes the synthesis of this compound more sustainable but also opens up new possibilities for the efficient and clean production of its bioactive derivatives. Continued research in this area is crucial for the development of environmentally friendly chemical processes.

Biological Mechanisms and Pharmacological Activities of E 4 Carbomethoxycinnamic Acid and Its Derivatives

Antioxidant Activity Investigations of (E)-4-carbomethoxycinnamic Acid

Cinnamic acid and its derivatives are recognized for their antioxidant properties, which enable them to counteract oxidative stress, a condition implicated in numerous diseases. this compound, in particular, has been noted for its ability to scavenge free radicals and mitigate oxidative damage. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. pcom.edumdpi.comfrontiersin.org

Molecular Mechanisms of Radical Scavenging

The antioxidant capacity of phenolic compounds like cinnamic acid derivatives is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The primary mechanisms for this radical scavenging activity include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it and forming a stable antioxidant radical. agriculturejournals.czmdpi.com The feasibility of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond in phenolic antioxidants. agriculturejournals.cznih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT) or Sequential Proton-Loss Electron Transfer (SPLET): In these mechanisms, the antioxidant first transfers an electron (SET) or a proton (SPLET) to the radical or the surrounding solvent, followed by the subsequent transfer of a proton or electron, respectively. agriculturejournals.cznih.govmdpi.com The SPLET mechanism is often favored in polar solvents. agriculturejournals.cz

The specific mechanism employed by a cinnamic acid derivative depends on its molecular structure and the reaction environment. agriculturejournals.cz For instance, the presence of electron-donating groups on the phenyl ring can enhance antioxidant activity. nih.gov The conjugated double bond in the acrylic acid side chain of cinnamic acids also plays a role in stabilizing the resulting antioxidant radical through resonance.

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, cinnamic acid derivatives can exert antioxidant effects by modulating cellular signaling pathways involved in the oxidative stress response. Chronic diseases are often associated with an imbalance between ROS production and the body's antioxidant defense systems. pcom.edu

One of the key pathways is the Nuclear factor-erythroid factor 2-related factor 2 (Nrf2) pathway . Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. pcom.edunih.gov Some phenolic compounds can activate the Nrf2 pathway, thereby boosting the endogenous antioxidant defenses of the cell. mdpi.com

Another critical pathway is the NF-κB (Nuclear Factor-kappa B) signaling pathway . NF-κB is a transcription factor involved in inflammatory responses and can be activated by oxidative stress. nih.govnih.gov Some antioxidants can inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes and mitigating oxidative damage. nih.gov The interplay between these pathways is complex; for example, NF-κB can induce the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase 4 (GPX4) as a survival mechanism. nih.gov

Anti-inflammatory Effects and Related Molecular Targets of this compound Derivatives

Derivatives of cinnamic acid have demonstrated significant anti-inflammatory properties by targeting key components of the inflammatory cascade. Inflammation is a complex biological response, and its dysregulation can lead to various chronic diseases. nih.gov

Inhibition of Inflammatory Mediators

Inflammation is characterized by the release of various chemical mediators. Cinnamic acid derivatives have been shown to inhibit the production of several key pro-inflammatory molecules:

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Studies have shown that certain cinnamic acid derivatives can significantly reduce lipopolysaccharide (LPS)-induced NO production in macrophage cell lines. nih.govnih.gov

Pro-inflammatory Cytokines: Cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response. nih.gov Research has demonstrated that some derivatives can inhibit the LPS-induced secretion of TNF-α and IL-6. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov Certain derivatives have been found to inhibit the expression of COX-2 and the subsequent production of prostaglandin (B15479496) E2. nih.govnih.gov

The table below summarizes the inhibitory effects of selected cinnamic acid derivatives on inflammatory mediators.

Compound/DerivativeTarget MediatorEffect
Cycloartenyl ferulate (a phytosteryl ferulate)NO, iNOS, COX-2Significantly reduced LPS-induced production and mRNA expression. nih.gov
Dehydroxymethylepoxyquinomicin (DHMEQ)NO, iNOS, IL-6, TNF-α, COX-2Inhibited LPS-induced production and secretion. nih.gov
2-phenyl-4H-chromen-4-one derivative (Compound 8)NO, IL-6, TNF-αDownregulated expression in LPS-stimulated cells and decreased serum levels in vivo. nih.gov

Cellular Signaling Pathway Modulation

The anti-inflammatory effects of cinnamic acid derivatives are mediated through their interaction with key cellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Pathway: The NF-κB pathway is a primary target for many anti-inflammatory compounds. nih.gov Upon stimulation by agents like LPS, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes. nih.gov Cinnamic acid derivatives, such as cycloartenyl ferulate and dehydroxymethylepoxyquinomicin, have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation. nih.gov Stimulation of Toll-like receptor 4 (TLR4) by LPS can activate MAPKs, leading to the production of pro-inflammatory cytokines. nih.gov Some flavonoid derivatives, which share structural similarities with cinnamic acids, have been found to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.gov

Antimicrobial Efficacy Studies of this compound and Analogues

This compound and its analogues have been evaluated for their efficacy against a range of microbial pathogens, including bacteria and fungi. The antimicrobial action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Studies on various cinnamic acid esters and amides have revealed structure-activity relationships. For example, in a series of cinnamate (B1238496) esters, antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa was found to increase with the length of the alkyl chain, suggesting that increased lipophilicity enhances passage through the bacterial membrane. mdpi.com Similarly, esters derived from 4-chlorocinnamic acid have shown potent antifungal activity against various Candida species. nih.govresearchgate.net In some cases, these compounds are believed to inhibit the enzyme 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected cinnamic acid analogues against various microorganisms, indicating their antimicrobial potency.

Compound/AnalogueMicroorganismMIC
Decyl cinnamateS. aureus ATCC-35903550.96 µM mdpi.com
Decyl cinnamateS. epidermidis ATCC-12228550.96 µM mdpi.com
Decyl cinnamateP. aeruginosa ATCC-25853550.96 µM mdpi.com
4-isopropylbenzylcinnamideS. aureus ATCC-35903458.15 µM mdpi.com
4-isopropylbenzylcinnamideS. epidermidis ATCC-12228458.15 µM mdpi.com
4-isopropylbenzylcinnamideP. aeruginosa ATCC-25853458.15 µM mdpi.com
Methoxyethyl 4-chlorocinnamateCandida species0.13 µmol/mL researchgate.net
Perillyl 4-chlorocinnamateCandida species0.024 µmol/mL researchgate.net
trans-4-nitrocinnamic acidS. aureus isolates1-10 mg/mL (concentration for significant biofilm inhibition) mdpi.com

Antibacterial Mechanisms

The antibacterial action of cinnamic acid derivatives is multifaceted. A primary mechanism involves the disruption of microbial cell membranes, leading to cell death. Furthermore, these compounds can inhibit essential enzymes necessary for bacterial survival. While specific research on this compound is part of a broader investigation into cinnamic derivatives, studies on related compounds offer insights. For instance, novel 4''-O-carbamoyl erythromycin-A derivatives have demonstrated excellent activity against erythromycin-susceptible strains like Staphylococcus aureus and Streptococcus pyogenes. nih.gov Other synthetic analogues, such as N-(4-methylpyridin-2-yl) thiophene-2-carboxamides, have shown effectiveness against challenging strains like ESBL-producing E. coli. mdpi.com A proposed mechanism for some derivatives is the inhibition of biofilm formation, a critical factor in bacterial persistence and resistance, by promoting the release of intracellular reactive oxygen species (ROS). rsc.org

Antifungal Activity and Target Identification (e.g., CYP53A15)

Cinnamic acid and its derivatives have demonstrated significant antifungal properties. nih.govresearchgate.net A key target identified in fungi is the enzyme benzoate (B1203000) 4-hydroxylase (CYP53). nih.gov Specifically, the CYP53A15 enzyme from the sorghum pathogen Cochliobolus lunatus, which is involved in the detoxification of benzoate, has been shown to be a promising target. nih.govresearchgate.net This enzyme is unique to fungi, making it an attractive target for developing antifungal drugs with potentially lower toxicity to other eukaryotes. nih.govresearchgate.net

Research has shown that cinnamic acid and several of its derivatives can inhibit the enzymatic activity of CYP53A15. nih.govresearchgate.net This inhibition is a competitive mechanism, where the compounds bind to the active site of the cytochrome P450 enzyme. researchgate.net The antifungal activity of these derivatives has been observed against various fungi, including Aspergillus niger and Pleurotus ostreatus. nih.govresearchgate.net Studies on 4-chlorocinnamic acid esters also suggest that these compounds have a good affinity for the active site of the fungal enzyme 14α-demethylase, another crucial enzyme in fungal cell membrane biosynthesis. researchgate.netnih.gov

Below is a table summarizing the antifungal activity of selected cinnamic acid derivatives.

Compound/DerivativeTarget FungiObserved EffectPotential Mechanism
Cinnamic acid and its derivativesCochliobolus lunatus, Aspergillus niger, Pleurotus ostreatusHigh antifungal activity. nih.govresearchgate.netInhibition of CYP53A15 enzymatic activity. nih.govresearchgate.net
Methoxyethyl 4-chlorocinnamateCandida speciesPotent antifungal activity. researchgate.netInhibition of 14α-demethylase. researchgate.net
Perillyl 4-chlorocinnamateCandida speciesPotent antifungal activity. researchgate.netnih.govInhibition of 14α-demethylase. researchgate.netnih.gov

Emerging Biological Activities of this compound

Beyond its antimicrobial properties, this compound and its chemical relatives are being investigated for their potential in treating complex human diseases.

Anticancer Research Perspectives

This compound has shown potential in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated a significant decrease in the viability of breast cancer (MCF-7) cells with an IC₅₀ value of 25 µM. The proposed mechanism involves the induction of apoptosis and arrest of the cell cycle. Methoxylated cinnamic esters have also displayed significant antiproliferative effects against non-small-cell lung cancer (NSCLC) cell lines.

Cinnamic acid and its analogues are recognized for their antiproliferative, antioxidant, and antiangiogenic properties, making them promising candidates for anticancer drug development. nih.gov Derivatives such as p-methoxycinnamic acid (p-MCA) have been shown to reverse pathological alterations in animal models of colon carcinogenesis by modulating inflammatory markers (iNOS, COX-2), cytokines (TNF-α, IL-6), and proteins involved in apoptosis and metastasis. nih.gov Computational studies have identified potential biological targets for cinnamic acid derivatives in cancer cells, including matrix metallopeptidase 9 (MMP9) and various kinases, which are crucial for cancer cell dynamics. scielo.br

The table below highlights the anticancer potential of various cinnamic acid derivatives.

Compound/DerivativeCancer Cell Line/ModelKey Findings
This compoundBreast cancer (MCF-7)IC₅₀ value of 25 µM; induces apoptosis and cell cycle arrest.
Methoxylated cinnamic estersNon-small-cell lung cancer (A549)Pro-apoptotic and antimigratory activities.
p-methoxycinnamic acid (p-MCA)Rat colon carcinogenesis modelReverses pathological alterations, modulates inflammatory and apoptotic markers. nih.gov
(E)-N-[(3,4-dichlorophenyl) methyl]-3-(4-phenoxyphenyl)-2-propenamide (LQM755)Human gastric adenocarcinoma (AGS)Promising cytotoxic effect. scielo.br

Neuroprotective Investigations

While direct studies on the neuroprotective effects of this compound are limited, research on related phenolic acids provides valuable insights. For example, 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA), which are metabolites of many polyphenols, have been shown to mitigate oxidative stress, a key contributor to neuronal cell death in neurodegeneration. nih.gov PCA was also found to be neuroprotective under conditions of nitrosative stress. nih.gov

Other related compounds, such as carnosic acid, have demonstrated neuroprotective activity by activating the Keap1/Nrf2 pathway, which leads to the induction of antioxidant enzymes. mdpi.com Ethanol extracts of Polyscias fruticosa, which contain related compounds, have shown neuroprotective effects against glutamate-mediated neuronal toxicity by suppressing apoptosis and promoting cell survival pathways. mdpi.com These findings suggest that the core structure of cinnamic acid and its derivatives may hold potential for neuroprotective applications.

Immunomodulatory Aspects

The immunomodulatory potential of cinnamic acid and its derivatives is an area of growing interest. nih.gov Polysaccharides, in general, are known to influence innate and cell-mediated immunity through interactions with various immune cells, including T cells, macrophages, and monocytes. nih.gov This modulation of the immune system can enhance the host's ability to combat infections. nih.gov Specifically, cinnamic acid and its analogs like caffeic acid and ferulic acid have been observed to display immunomodulatory activities. nih.gov The ability of these compounds to interact with immune cells and regulate cytokine production highlights their potential to influence the immune system and prevent detrimental host responses. nih.gov

Structure Activity Relationship Sar Studies of E 4 Carbomethoxycinnamic Acid Analogues

Elucidation of Critical Structural Determinants for Biological Activity

The biological activity of cinnamic acid derivatives is profoundly influenced by the chemical nature and substitution patterns of their core structure. For (E)-4-carbomethoxycinnamic acid and its analogues, three key structural elements are paramount: the substitution on the phenyl ring, the nature of the alkyl group in the ester moiety, and the geometry of the C7-C8 double bond.

Role of Phenyl Ring Substitution Patterns

The phenyl ring of this compound serves as a crucial anchor for interaction with biological targets. The type, position, and electronic nature of substituents on this ring can dramatically alter the compound's biological profile. The carbomethoxy group at the para-position is a key feature of the parent molecule.

Research into the antifungal activity of a series of ethyl cinnamate (B1238496) derivatives has provided valuable insights into the impact of phenyl ring substitutions. A study systematically varied the substituents on the phenyl ring and evaluated their antifungal activity against various plant pathogenic fungi. The results, summarized in the table below, demonstrate that both the nature and position of the substituent significantly affect the antifungal efficacy. For instance, the introduction of hydroxyl groups, particularly at the ortho and para positions, can modulate activity.

Compound (Ethyl Cinnamate Derivative)Substitution PatternAverage EC50 (µg/mL) against four plant pathogenic fungi
Ethyl cinnamateUnsubstituted>50
Ethyl 4-hydroxycinnamate4-OH25.8
Ethyl 2-hydroxycinnamate2-OH35.2
Ethyl 3,4-dihydroxycinnamate (Ethyl caffeate)3,4-di-OH22.1
Ethyl 4-methoxycinnamate4-OCH345.7
Ethyl 2,5-dihydroxycinnamate2,5-di-OH28.6

These findings underscore the importance of the electronic and steric properties of the phenyl ring substituents in determining the biological activity of cinnamic acid esters.

Influence of the Alkyl Group in Ester Moieties

The ester functionality of this compound is another critical site for modification that can fine-tune its biological activity. The size and nature of the alkyl group in the ester moiety can influence the compound's lipophilicity, steric profile, and susceptibility to hydrolysis by esterases.

A study on the antifungal activity of a series of cinnamic acid esters, where the alkyl group was varied, revealed a clear dependence of activity on the nature of the alcohol moiety. The table below presents the antifungal activity of various cinnamate esters against a panel of plant pathogenic fungi. It is evident that altering the alkyl group from a simple methyl or ethyl to a more complex or bulky group can significantly impact the biological response. For example, in some cases, increasing the alkyl chain length can enhance activity up to a certain point, after which steric hindrance may lead to a decrease in efficacy.

Compound (Cinnamic Acid Ester)Alkyl GroupAverage EC50 (µg/mL) against four plant pathogenic fungi
Methyl cinnamateMethyl48.2
Ethyl cinnamateEthyl>50
n-Propyl cinnamaten-Propyl39.5
Isopropyl cinnamateIsopropyl35.1
n-Butyl cinnamaten-Butyl29.8
tert-Butyl cinnamatetert-Butyl18.5

These results highlight that the ester group is not merely a passive component but an active participant in the molecular interactions that lead to a biological effect.

Significance of the (E)-Configuration of the C7-C8 Double Bond

The vast majority of naturally occurring and synthetically prepared cinnamic acid derivatives possess the (E)-configuration due to its greater thermodynamic stability. Biological studies are predominantly conducted on the (E)-isomers, and their activity is well-documented. While the (Z)-isomers are less common and often more challenging to synthesize and stabilize, their distinct stereochemistry can lead to different biological profiles. The conversion from the (E) to the (Z) isomer can be achieved through photochemical isomerization, allowing for comparative studies. It is widely accepted in the scientific community that the rigid (E)-alkene scaffold is a key contributor to the biological activities of this class of compounds, as it properly orients the phenyl and carboxyl functionalities for optimal interaction with target macromolecules.

Computational Chemistry and Molecular Modeling in SAR Analysis

In modern drug discovery, computational methods are indispensable tools for understanding and predicting the biological activity of small molecules. Ligand-protein docking simulations and Quantitative Structure-Activity Relationship (QSAR) models are two powerful approaches that provide deep insights into the SAR of this compound analogues.

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a specific protein target. nih.gov This method allows researchers to visualize the interactions between the ligand and the amino acid residues in the protein's binding site, providing a rational basis for understanding the observed biological activity. nih.gov

For cinnamic acid derivatives, docking studies have been instrumental in elucidating their mechanism of action against various enzymes and receptors. For example, in studies of cinnamic acid analogues as inhibitors of enzymes like cyclooxygenase or matrix metalloproteinases, docking simulations have revealed key hydrogen bonding and hydrophobic interactions that are essential for binding. Although specific docking studies focusing solely on this compound are not widely reported, studies on closely related analogues, such as methyl 4-hydroxycinnamate, have shown that the para-substituted phenyl ring and the ester group play critical roles in anchoring the molecule within the active site of the target protein. These simulations can guide the design of new analogues with improved binding affinity and, consequently, enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of novel, untested compounds.

For cinnamic acid derivatives, QSAR studies have successfully correlated various molecular descriptors with their observed biological activities. For instance, a QSAR study on a series of cinnamic acid analogues as epidermal growth factor receptor (EGFR) inhibitors revealed that electronic properties of the compounds are the governing factors of their activity. nih.gov Another QSAR analysis on the inhibitory activity of tertiary amine derivatives of cinnamic acid against acetylcholinesterase highlighted the importance of the unsaturated bond and the benzene (B151609) ring for inhibitory activity. nih.gov These models often use descriptors such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity) to build a predictive model. The development of robust QSAR models for this compound analogues can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the behavior of this compound can be inferred from simulations of closely related cinnamic acid derivatives. MD simulations provide a computational lens to observe the dynamic interactions between a ligand and its target protein at an atomic level, offering predictions of binding stability, conformational changes, and the energetic favorability of the interaction.

For instance, MD simulations performed on various herbal cinnamic acid derivatives targeting matrix metalloproteinase-9 (MMP-9) have demonstrated that the stability of the ligand-protein complex is a key determinant of inhibitory activity. These studies often reveal that specific hydrogen bonds and hydrophobic interactions are crucial for maintaining a stable binding pose within the enzyme's active site. In the context of this compound, it is hypothesized that the carbomethoxy group at the para position of the phenyl ring would play a significant role in forming such interactions. The ester functionality could act as a hydrogen bond acceptor, while the entire molecule's planarity, conferred by the trans-double bond, would facilitate favorable packing within a binding pocket.

Furthermore, simulations on other enzyme systems with cinnamate-based inhibitors suggest that the flexibility of the acrylic acid tail allows the molecule to adopt an optimal conformation to access and bind to the target site. The simulations can also predict the solvation energies and the impact of the surrounding water molecules on the binding affinity, providing a more comprehensive understanding of the compound's behavior in a biological environment. Future MD studies focusing specifically on this compound would be invaluable in elucidating its precise mechanism of action at various biological targets and in rationally guiding the design of more potent analogues.

Rational Design Principles for Novel this compound-Based Therapeutics

The rational design of novel therapeutics based on the this compound scaffold leverages the structural and mechanistic understanding gained from SAR and computational studies. The goal is to systematically modify the lead compound to enhance its desired biological activity, improve its pharmacokinetic profile, and minimize off-target effects.

One key principle in the rational design of cinnamic acid-based inhibitors is the strategic modification of the phenyl ring. The introduction of various substituents can modulate the electronic properties of the entire molecule, which in turn affects its binding affinity and reactivity. For example, the design of tyrosinase inhibitors based on cinnamic acid esters has shown that the position and nature of hydroxyl and methoxy (B1213986) groups on the phenyl ring are critical for potent inhibition. Docking experiments in these design processes help to visualize and predict how different substituents will interact with the amino acid residues in the target enzyme's active site.

Another important aspect of rational design is the modification of the carboxyl group. Esterification of the carboxylic acid, as seen in this compound, can significantly impact the compound's lipophilicity and cell permeability. This is a crucial consideration for developing drugs that need to cross cellular membranes to reach their intracellular targets. The choice of the ester group can be guided by quantitative structure-activity relationship (QSAR) models, which correlate the physicochemical properties of a series of compounds with their biological activities.

Furthermore, the concept of bioisosteric replacement can be applied. For instance, the carboxylic acid or ester group could be replaced with other functional groups, such as hydroxamic acids or sulfonamides, which might form different or stronger interactions with the target protein. This approach has been successfully used in the design of various enzyme inhibitors.

A hypothetical rational design cycle for a novel this compound-based therapeutic could involve:

Target Identification and Validation: Identifying a specific biological target, such as an enzyme or receptor, implicated in a disease.

Computational Modeling: Using molecular docking and MD simulations to predict the binding mode of this compound to the target.

In Silico Analogue Design: Designing a library of virtual analogues with modifications to the phenyl ring and the ester group.

Synthesis and Biological Evaluation: Synthesizing the most promising analogues and testing their biological activity in vitro.

Iterative Optimization: Using the experimental data to refine the computational models and design the next generation of more potent and selective compounds.

This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery and holds significant promise for the development of novel therapeutics derived from the this compound scaffold.

Pharmacokinetic and Metabolic Profiling of E 4 Carbomethoxycinnamic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The ADME profile of (E)-4-carbomethoxycinnamic acid is anticipated to be influenced by its structural characteristics as a cinnamic acid ester.

In Vitro and In Vivo Absorption Characteristics

Based on studies of structurally similar compounds like methyl cinnamate (B1238496), this compound is predicted to be rapidly absorbed following oral administration. Research on methyl cinnamate in rats indicated swift absorption from the gastrointestinal tract, with minimal amounts of the compound detected in the lower gut at various time points after administration nih.gov. In silico predictions for various cinnamic acid esters also suggest favorable gastrointestinal absorption researchgate.net. The presence of the ester and carboxylic acid functional groups suggests that both passive diffusion and potentially carrier-mediated transport could be involved in its absorption.

Tissue Distribution and Bioavailability Considerations

Following absorption, this compound is expected to distribute into various tissues. The extent of tissue distribution will be influenced by its physicochemical properties, such as lipophilicity and plasma protein binding. As an acidic compound, it is likely to bind to plasma proteins, primarily albumin. The degree of plasma protein binding will, in turn, affect its volume of distribution. Compounds with high plasma protein binding tend to have a lower volume of distribution.

The bioavailability of this compound will be determined by the extent of its absorption and first-pass metabolism. It is anticipated that upon absorption, the ester group of this compound will be rapidly hydrolyzed to cinnamic acid and methanol nih.gov. This rapid metabolism in the gut and/or liver could result in low systemic exposure to the parent compound.

Metabolic Pathways and Enzyme Systems (e.g., Cytochrome P450, Phase II Enzymes)

The metabolism of this compound is predicted to proceed through two primary pathways: hydrolysis of the ester linkage and subsequent metabolism of the resulting cinnamic acid.

Phase I Metabolism: The initial and most significant metabolic step is likely the hydrolysis of the methyl ester, catalyzed by various esterases present in the blood, liver, and other tissues, to yield 4-carboxycinnamic acid and methanol. The resulting 4-carboxycinnamic acid may then undergo further Phase I reactions, although in silico studies on similar cinnamic acid analogues suggest that they are not significant inhibitors of the cytochrome P450 (CYP450) enzyme system researchgate.net. This suggests that CYP450-mediated oxidation may not be a major metabolic pathway.

Phase II Metabolism: The primary metabolite, 4-carboxycinnamic acid, is expected to undergo Phase II conjugation reactions. The carboxylic acid group is a prime target for glucuronidation, a common pathway for the detoxification and elimination of xenobiotics. This reaction would involve the enzyme UDP-glucuronosyltransferase (UGT) to form a glucuronide conjugate. Additionally, conjugation with amino acids, such as glycine, is a possible metabolic route for the carboxylic acid moiety.

Pharmacokinetic Modeling and Simulation

Due to the absence of direct experimental data, pharmacokinetic modeling and simulation would be invaluable tools to predict the disposition of this compound in biological systems.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

A Physiologically-Based Pharmacokinetic (PBPK) model could be developed to simulate the ADME properties of this compound. Such a model would integrate the physicochemical properties of the compound with physiological data from preclinical species and humans.

Model Construction would involve:

Input Parameters: Key parameters would include molecular weight, logP (lipophilicity), pKa, and solubility. In vitro data on metabolic stability (e.g., rate of hydrolysis by esterases) and plasma protein binding would be crucial inputs.

Physiological Parameters: The model would incorporate physiological parameters such as organ volumes, blood flow rates, and tissue composition for the species of interest.

Simulation: The PBPK model could then be used to simulate the concentration-time profiles of this compound and its primary metabolite, 4-carboxycinnamic acid, in various tissues and compartments following different administration routes. This would provide valuable predictions of key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.

By leveraging data from structurally similar cinnamic acid esters, a PBPK model could offer valuable insights into the likely pharmacokinetic behavior of this compound, guiding further experimental studies.

Table of Predicted ADME Properties for this compound

Pharmacokinetic Parameter Predicted Characteristic Basis of Prediction
Absorption Rapid gastrointestinal absorptionData from methyl cinnamate and in silico predictions for cinnamic esters nih.govresearchgate.net
Distribution Likely binding to plasma albuminGeneral property of acidic drugs
Metabolism Rapid hydrolysis to 4-carboxycinnamic acid, followed by Phase II conjugation (glucuronidation)Data from methyl cinnamate and general metabolic pathways for carboxylic acids nih.gov
Excretion Primarily renal excretion of metabolitesGeneral principle for polar metabolites
Bioavailability Potentially low due to extensive first-pass hydrolysisInferred from the rapid metabolism of methyl cinnamate nih.gov

Population Pharmacokinetics Approaches

Population pharmacokinetics is a method used to study the variability in drug concentrations among individuals in a target patient population. This approach integrates data from all individuals in a study to determine typical pharmacokinetic parameters and the sources of variability. For a compound like this compound, a population pharmacokinetic model would be developed to describe its absorption, distribution, metabolism, and excretion (ADME) characteristics across a population.

The development of such a model typically involves the following steps:

Data Collection : Plasma concentration-time data are collected from a group of individuals who have been administered this compound.

Model Building : A structural pharmacokinetic model (e.g., one-compartment or two-compartment model) is chosen to describe the drug's behavior in the body.

Covariate Analysis : The influence of various patient characteristics (covariates) such as age, weight, renal function, and genetic factors on the pharmacokinetic parameters is investigated.

Model Validation : The predictive performance of the final model is assessed to ensure its reliability.

Factors Influencing Pharmacokinetics of Cinnamic Acid Derivatives

The pharmacokinetics of cinnamic acid derivatives, including this compound, can be influenced by a multitude of factors. These factors contribute to the variability in how the compound is handled by the body, leading to differences in therapeutic effects and potential for adverse reactions.

Inter-individual Variability

Significant inter-individual variability in the metabolism of phenolic compounds, a class to which cinnamic acid derivatives belong, has been observed. nih.govresearchgate.net This variability can be attributed to several factors:

Genetic Polymorphisms : Variations in the genes encoding metabolic enzymes and drug transporters can lead to differences in the rate and extent of drug metabolism and disposition. nih.gov For example, polymorphisms in cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs, can result in individuals being poor, intermediate, extensive, or ultra-rapid metabolizers.

Gut Microbiota : The composition and activity of the gut microbiome can significantly impact the metabolism of orally administered compounds. nih.govresearchgate.net Gut bacteria can metabolize cinnamic acid derivatives into various other compounds, which may have different pharmacokinetic profiles and biological activities.

Physiological Factors : Age, sex, body weight, and nutritional status can all influence drug pharmacokinetics.

Environmental Factors : Diet, smoking, and alcohol consumption can also affect the activity of metabolic enzymes and transporters.

Impact of Disease States on Metabolic Enzymes and Transporters

Various disease states can alter the pharmacokinetics of drugs, including cinnamic acid derivatives, by affecting the function of metabolic enzymes and transporters.

Liver Disease : Since the liver is the primary site of drug metabolism, hepatic impairment can significantly reduce the clearance of drugs that are extensively metabolized by this organ. nih.gov This can lead to increased drug exposure and a higher risk of toxicity.

Kidney Disease : Renal impairment can affect the elimination of drugs and their metabolites that are excreted by the kidneys. This can result in the accumulation of the drug or its active metabolites, necessitating dose adjustments.

Inflammatory Conditions : Systemic inflammation can downregulate the expression and activity of certain CYP enzymes, leading to decreased drug metabolism.

Diabetes : Research suggests that cinnamic acid and its derivatives may have beneficial effects in the management of diabetes. nih.govnih.gov However, the diabetic state itself can alter the expression of metabolic enzymes and transporters, potentially affecting the pharmacokinetics of these compounds.

Drug-Drug and Drug-Herb Interactions

The co-administration of this compound with other drugs or herbal products could lead to clinically significant interactions.

Enzyme Inhibition and Induction : this compound could be a substrate, inhibitor, or inducer of CYP enzymes. If it inhibits a particular CYP enzyme, the concentrations of other drugs metabolized by that enzyme could increase, leading to potential toxicity. Conversely, if it induces a CYP enzyme, it could decrease the concentrations of co-administered drugs, potentially leading to therapeutic failure.

Transporter-Mediated Interactions : Interactions can also occur at the level of drug transporters. For instance, if this compound is a substrate of an efflux transporter like P-glycoprotein, its absorption could be affected by P-glycoprotein inhibitors or inducers.

Herb-Drug Interactions : The use of herbal supplements alongside conventional medications is common. Some herbal products are known to interact with metabolic enzymes and transporters, which could alter the pharmacokinetics of this compound. For example, St. John's Wort is a potent inducer of CYP3A4 and can significantly reduce the plasma concentrations of drugs metabolized by this enzyme.

Below is an illustrative table of potential interactions for the broader class of cinnamic acid derivatives based on available literature.

Interacting Drug/HerbPotential MechanismPotential Outcome for Cinnamic Acid DerivativeReference
Hypoglycemic Drugs (e.g., Metformin, Thiazolidinediones)Synergistic pharmacodynamic interactionEnhanced glucose uptake acs.org
Antifungal DrugsEnhanced efficacy of the antifungal agentPotential for synergistic antifungal effect mdpi.com
CYP3A4 Inducers (e.g., Rifampicin, St. John's Wort)Increased metabolism of the cinnamic acid derivativeDecreased plasma concentration and potential for reduced efficacyGeneral Pharmacokinetic Principle
CYP3A4 Inhibitors (e.g., Ketoconazole, Grapefruit Juice)Decreased metabolism of the cinnamic acid derivativeIncreased plasma concentration and potential for increased toxicityGeneral Pharmacokinetic Principle

Analytical Method Development and Validation for E 4 Carbomethoxycinnamic Acid

Chromatographic Methodologies

Chromatographic techniques are powerful tools for the separation, identification, and quantification of (E)-4-carbomethoxycinnamic acid. openaccessjournals.com High-performance liquid chromatography (HPLC) is a particularly prevalent technique.

High-Performance Liquid Chromatography (HPLC) Development

The development of a robust HPLC method is a multi-step process that involves careful selection of chromatographic conditions and rigorous validation. openaccessjournals.com This ensures that the method can distinguish the target compound from any impurities or degradation products. openaccessjournals.com

The optimization of an HPLC method for this compound involves a systematic approach to selecting the appropriate column, mobile phase, and detector to achieve the desired separation and sensitivity. drawellanalytical.com

Column Selection: The choice of the stationary phase is critical for achieving optimal separation. drawellanalytical.com For a compound like this compound, which possesses both hydrophobic (benzene ring) and polar (carboxylic acid and ester) functionalities, reversed-phase columns are typically the preferred choice. phenomenex.comwikipedia.org Columns with C18 or C8 stationary phases are commonly used, with C18 offering a greater hydrophobic separation power. phenomenex.com The particle size of the stationary phase packing material also influences the efficiency of the separation, with smaller particles generally providing higher resolution. sigmaaldrich.com

Mobile Phase: The mobile phase composition significantly impacts the retention and elution of this compound. drawellanalytical.com In reversed-phase HPLC, the mobile phase is typically a polar mixture, often consisting of water or an aqueous buffer and a miscible organic solvent like acetonitrile (B52724) or methanol. wikipedia.org The ratio of the organic solvent to the aqueous phase can be adjusted to control the retention time of the analyte. drawellanalytical.com The pH of the mobile phase is another critical parameter, especially for ionizable compounds like this compound. Adjusting the pH can suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. hplc.eu Buffers, such as phosphate (B84403) or formate, are often incorporated into the mobile phase to maintain a constant pH. hplc.eu Gradient elution, where the mobile phase composition is changed during the analysis, can be employed to improve the separation of complex mixtures and reduce analysis time. drawellanalytical.com

Detector: The choice of detector depends on the physicochemical properties of this compound. Given its aromatic structure and conjugated double bond, a UV-Vis detector is a highly suitable and commonly used option. nih.gov The wavelength of detection should be set at the absorbance maximum of the compound to ensure the highest sensitivity. vscht.cz For more selective and sensitive detection, a mass spectrometer (MS) can be coupled with the HPLC system. nih.gov

Table 1: HPLC Method Optimization Parameters

Parameter Selection/Optimization Rationale
Column Reversed-phase (e.g., C18, C8) Effective for separating compounds with both hydrophobic and polar characteristics. phenomenex.comwikipedia.org
Mobile Phase Acetonitrile/Methanol and Water/Buffer Polar mobile phase for reversed-phase chromatography; organic modifier controls retention. drawellanalytical.comwikipedia.org
pH Control Acidic pH (e.g., pH 2-3) Suppresses ionization of the carboxylic acid group, improving peak shape and retention. hplc.eu

| Detector | UV-Vis or Mass Spectrometry (MS) | UV-Vis is suitable due to the chromophore in the molecule; MS offers higher selectivity and sensitivity. nih.gov |

Reversed-phase chromatography is a widely used HPLC technique for the analysis of a broad range of organic compounds, including this compound. phenomenex.comwikipedia.org This method utilizes a non-polar stationary phase and a polar mobile phase. wikipedia.org The retention of this compound on a reversed-phase column is primarily governed by hydrophobic interactions between the non-polar stationary phase and the aromatic ring of the molecule. chromatographyonline.com

In practical applications, reversed-phase HPLC can be used for:

Purity Assessment: Determining the purity of synthesized this compound by separating it from starting materials, by-products, and other impurities. phenomenex.com

Quantitative Analysis: Accurately measuring the concentration of this compound in various samples.

Stability Studies: Monitoring the degradation of this compound under different stress conditions, such as heat, light, and different pH levels. openaccessjournals.com

The versatility and robustness of reversed-phase chromatography make it an indispensable tool for the quality control and characterization of this compound. phenomenex.com

Hyphenated Techniques (LC-MS/MS, UPLC-MS/MS)

For enhanced sensitivity and selectivity, HPLC systems can be coupled with mass spectrometry (MS) detectors, a technique known as liquid chromatography-mass spectrometry (LC-MS). nih.gov The use of tandem mass spectrometry (MS/MS) provides even greater specificity by monitoring specific fragmentation patterns of the analyte. nih.gov

Ultra-performance liquid chromatography (UPLC), which utilizes columns with smaller particle sizes (sub-2 µm), offers faster analysis times and higher resolution compared to conventional HPLC. nih.gov When coupled with MS/MS, UPLC-MS/MS provides a powerful analytical platform for the rapid and sensitive quantification of compounds like this compound, even in complex matrices. nih.gov

The development of an LC-MS/MS or UPLC-MS/MS method involves optimizing not only the chromatographic conditions but also the mass spectrometer parameters, such as the ionization mode and collision energy. nih.gov These techniques are particularly valuable for trace-level analysis and for confirming the identity of the compound based on its mass-to-charge ratio and fragmentation pattern. nih.gov

Spectroscopic Techniques in Quantitative Analysis

Spectroscopic methods are fundamental in the quantitative analysis of chemical compounds, relying on the interaction of matter with electromagnetic radiation. longdom.org

UV-Visible Spectroscopy Applications

UV-Visible spectroscopy is a valuable technique for the quantitative analysis of this compound due to the presence of a chromophore—the conjugated system of the aromatic ring and the carbon-carbon double bond—which absorbs light in the ultraviolet region of the electromagnetic spectrum. uclouvain.be This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. slideshare.net

Applications of UV-Visible spectroscopy for this compound include:

Concentration Determination: A primary application is the determination of the concentration of the compound in a solution by measuring its absorbance at a specific wavelength (λmax). slideshare.net

Purity Checks: It can be used as a preliminary check for impurities. The presence of impurities that also absorb in the UV region can affect the shape of the absorption spectrum. slideshare.net

Reaction Kinetics: The rate of a reaction involving this compound can be monitored by observing the change in absorbance over time. slideshare.net

To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Methanol
Formic acid
Trifluoroacetic acid
Difluoroacetic acid

Method Validation Parameters and Regulatory Guidelines (e.g., ICH Guidelines)

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. europa.eu The ICH, in its Q2(R2) guideline, provides a framework for validating analytical procedures, which is applicable to new or revised methods used for release and stability testing of drug substances and products. europa.eueuropa.eu The core validation parameters include accuracy, precision, linearity, specificity, selectivity, limit of detection (LOD), limit of quantitation (LOQ), robustness, and system suitability. slideshare.net

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu For this compound, accuracy would be determined by applying the analytical method to a sample with a known concentration (e.g., a certified reference material). The accuracy is then typically expressed as the percentage of recovery by the assay of the known amount of analyte. nih.gov

Accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). ich.org For an assay of this compound, the accuracy should be established across a range of 80% to 120% of the test concentration. europa.eu

Table 1: Illustrative Accuracy Data for this compound Analysis

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.2100.2
120%120.0121.0100.8

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability expresses the precision under the same operating conditions over a short interval of time. This is often demonstrated with a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. europa.eu

Intermediate precision expresses within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu

Table 2: Illustrative Precision Data (Repeatability and Intermediate Precision)

ParameterConcentration (µg/mL)Measured Value% RSD
Repeatability (n=6)100.0Run 1-6≤ 1.0%
Intermediate Precision (n=6)100.0Day 1 vs. Day 2≤ 2.0%

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. ich.org For this compound, a linear relationship should be established across the range of the analytical procedure. This is typically demonstrated by a linear regression analysis of the analyte concentration versus the analytical signal. The correlation coefficient (r) and the coefficient of determination (r²) are common indicators of the quality of the linear fit.

Table 3: Illustrative Linearity Data for this compound

Concentration (µg/mL)Analytical Signal (e.g., Peak Area)
50150,000
75225,500
100301,000
125374,500
150452,000
Linear Regression r² ≥ 0.999

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org Selectivity is the recommended term to express the extent to which a method can determine particular analytes in a complex mixture without interference from other components. iupac.org

For this compound, specificity would be demonstrated by showing that the analytical signal is not affected by potential impurities from its synthesis (e.g., cinnamic acid, 4-hydroxycinnamic acid) or degradation products that could form under stress conditions like heat, light, or hydrolysis. ich.orgresearchgate.net This is often achieved by spiking the sample with these potential interfering compounds and demonstrating that the analyte's peak is well-resolved.

Table 4: Illustrative Specificity/Selectivity Data

CompoundRetention Time (min)Resolution from this compound
Cinnamic Acid4.2> 2.0
This compound5.8-
4-Hydroxycinnamic Acid3.5> 2.0
Phenethylamine2.1> 2.0

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 5: Illustrative LOD and LOQ Data

ParameterMethodResult (µg/mL)
Limit of Detection (LOD)Signal-to-Noise (3:1)0.05
Limit of Quantitation (LOQ)Signal-to-Noise (10:1)0.15

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netomicsonline.org For a High-Performance Liquid Chromatography (HPLC) method for this compound, robustness would be evaluated by intentionally varying parameters such as:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min)

Column temperature (e.g., ± 2 °C)

pH of the mobile phase buffer

Composition of the mobile phase (e.g., organic solvent percentage ± 2%)

The effect of these variations on the analytical results (e.g., peak area, retention time, resolution) is then assessed. shimadzu.com

Table 6: Illustrative Robustness Study Parameters and Acceptance Criteria

Parameter VariedVariationAcceptance Criteria for Results
Flow Rate± 0.1 mL/min%RSD of assay result < 2.0%
Column Temperature± 2 °CResolution > 2.0
Mobile Phase Composition± 2% organicPeak asymmetry < 1.5

System Suitability Testing

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. nih.gov System suitability tests are performed before and during the analysis of unknown samples to ensure the continued performance of the analytical system. For this compound analysis by HPLC, typical system suitability parameters would include:

Resolution: To ensure separation from potential interfering peaks.

Tailing factor (or peak asymmetry): To ensure good peak shape.

Theoretical plates (or efficiency): To ensure column performance.

Relative Standard Deviation (RSD) of replicate injections: To ensure injection precision.

Table 7: Illustrative System Suitability Test Criteria

ParameterAcceptance Criterion
Resolution (between analyte and closest peak)≥ 2.0
Tailing Factor≤ 1.5
Theoretical Plates> 2000
%RSD for replicate injections (n=5)≤ 1.0%

Advanced Materials Applications and Research of E 4 Carbomethoxycinnamic Acid

Integration into Optoelectronic Materials

The unique molecular structure of (E)-4-carbomethoxycinnamic acid makes it a promising component for optoelectronic devices, where the interaction of light and electrical fields is central. Its potential lies in its ability to be integrated into materials for devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells.

While direct studies on this compound for this purpose are emerging, its carboxylic acid group suggests its potential as a passivating agent. Molecules with similar functionalities have been shown to improve perovskite film quality, leading to enhanced device performance. researchgate.net The conjugated system of this compound could also contribute to favorable electronic interactions at the perovskite interface.

In organic light-emitting diodes (OLEDs), hole-transporting materials (HTMs) are crucial for efficient device operation. nih.gov These materials facilitate the movement of positive charge carriers (holes) to the emissive layer. The ideal HTM should possess good thermal stability, suitable energy levels, and high hole mobility. rsc.org

Derivatives of triphenylamine (B166846) and carbazole (B46965) are commonly used as building blocks for HTMs due to their excellent hole-transporting properties. nih.gov The synthesis of novel HTMs often involves combining these core structures with other organic moieties to fine-tune their properties. This compound, with its rigid and conjugated structure, could potentially be incorporated into the design of new HTMs. Its carboxylic acid group offers a reactive site for further chemical modification, allowing it to be integrated into more complex molecular architectures for enhanced performance in OLEDs. nih.govresearchgate.net

Sensor Technology Development

The development of chemical and optical sensors is a rapidly advancing field. These devices are designed to detect specific analytes through changes in their optical or electronic properties. The conjugated system and functional groups of this compound give it potential for use in sensor applications.

Chemical sensors often rely on the interaction between an analyte and a sensing material, which results in a measurable signal. The carboxylic acid group of this compound can participate in hydrogen bonding and other intermolecular interactions, making it potentially sensitive to the presence of certain chemical species. For instance, its acidity could be perturbed by the presence of acidic or basic vapors, leading to a change in its electronic or optical properties that could be detected.

Optical sensors utilize changes in light absorption or emission to detect analytes. The conjugated π-system of this compound results in UV absorption. Interactions with other molecules could potentially shift its absorption or fluorescence spectrum, forming the basis of a sensing mechanism. For example, optical sensors have been developed using organic dyes immobilized in polymer films, where the fluorescence of the dye is quenched or enhanced in the presence of a target analyte. rsc.org A similar principle could be applied to this compound. Furthermore, molecularly imprinted polymers (MIPs) have been used to create selective optical sensors for compounds structurally similar to this compound, such as caffeic acid. nih.gov This suggests that this compound could be a target for or a component of such advanced sensor systems.

Use as UV Absorbers in Polymer Compositions

The ability of this compound to absorb ultraviolet (UV) radiation makes it a candidate for use as a UV stabilizer in polymers. UV radiation can cause significant degradation of polymers, leading to discoloration, loss of mechanical properties, and reduced lifespan. vecortech.com

UV absorbers are additives that protect polymers by absorbing harmful UV radiation and dissipating it as heat. Cinnamate (B1238496) derivatives are known to be effective UV absorbers. For instance, p-acryloy-methyl cinnamate has been copolymerized to create polymeric UV absorbers. researchgate.net The conjugated structure of this compound is responsible for its UV absorption properties. When incorporated into a polymer matrix, it could help to prevent the photo-oxidation and chain scission reactions that lead to polymer degradation. Its potential application in widely used polymers such as polyvinyl chloride (PVC) is of particular interest, as PVC is susceptible to UV-induced degradation. vecortech.comspecialchem.com

The effectiveness of a UV absorber depends on its compatibility with the polymer, its photostability, and its absorption spectrum. The specific performance of this compound as a UV absorber in various polymer systems would require further investigation.

Table 1: Research Findings on Related Compounds for UV Absorption

Compound Polymer Matrix Key Finding
p-acryloy-methyl cinnamate Poly(methyl methacrylate) Copolymerization leads to a polymeric UV absorber with high UV-absorbing performance in the UV-A and UV-B regions. researchgate.net
Benzotriazole derivatives Polyvinyl chloride (PVC) Effective in controlling long-term fading and yellowing, especially when combined with hindered amine light stabilizers (HALS). researchgate.net
Titanium Dioxide (TiO₂) Polyvinyl chloride (PVC) Acts as a UV blocker by both absorbing and scattering UV radiation, significantly delaying UV-induced degradation. vecortech.com

Emerging Applications in Novel Material Design

The unique chemical structure of this compound also opens up possibilities for its use in the design of new and advanced materials with tailored properties.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov These materials have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. researchgate.net

The organic linkers are a critical component of MOFs, determining their structure and properties. Carboxylic acid groups are commonly used as the coordinating sites on the organic linkers to bind to the metal centers. This compound, with its carboxylic acid group and rigid, extended structure, is a suitable candidate for use as an organic linker in the synthesis of new MOFs. The properties of the resulting MOF would be influenced by the length and rigidity of the this compound linker.

This compound can also be used as a monomer for the synthesis of specialty polymers. The carboxylic acid and ester functional groups provide reactive sites for polymerization reactions. For example, polymers with pendant carboxylic acid groups have been synthesized using various chemical techniques. dtu.dk These polymers can exhibit interesting properties, such as specific solubility, thermal stability, and the ability to participate in further chemical reactions. The incorporation of the rigid cinnamic acid moiety into a polymer backbone could lead to materials with enhanced thermal stability and specific optical properties.

Q & A

Q. What are the key analytical methods for confirming the structural integrity of (E)-4-carbomethoxycinnamic acid in synthetic preparations?

Methodological Answer:

  • GC-MS and NMR Spectroscopy : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns, comparing results with literature data (e.g., m/z values for the molecular ion and key fragments) . For structural elucidation, employ 1H^1H- and 13C^{13}C-NMR to verify the E-configuration, carbomethoxy group position, and aromatic proton environments. Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem .
  • Chromatographic Purity Assessment : Utilize reverse-phase HPLC with UV detection (λ = 260–280 nm) to assess purity. Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities .

Q. How can researchers optimize the synthesis of this compound to minimize Z-isomer contamination?

Methodological Answer:

  • Reaction Conditions : Use a base-catalyzed condensation (e.g., Knoevenagel reaction) between 4-carbomethoxybenzaldehyde and malonic acid. Control temperature (60–80°C) and solvent polarity (e.g., pyridine or DMF) to favor E-isomer formation via thermodynamic control .
  • Post-Synthesis Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify crude product using recrystallization (e.g., ethanol/water) to remove unreacted starting materials and Z-isomer traces .

Advanced Research Questions

Q. How should researchers address contradictory data in the biological activity of this compound across different cell lines?

Methodological Answer:

  • Experimental Replication and Controls : Repeat assays in triplicate using standardized cell lines (e.g., HEK293 vs. HeLa) under identical conditions (pH, serum concentration). Include positive controls (e.g., known COX-2 inhibitors) and negative controls (vehicle-only treatments) to isolate compound-specific effects .
  • Mechanistic Profiling : Perform dose-response curves (IC50_{50} determination) and combine with transcriptomic analysis (RNA-seq) to identify off-target pathways. Compare results with structurally analogous cinnamic acid derivatives (e.g., 3,4-dimethoxycinnamic acid) to assess substituent-specific effects .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in enzyme inhibition assays?

Methodological Answer:

  • Nonlinear Regression Modeling : Fit dose-response data to a four-parameter logistic curve (Hill equation) using software like GraphPad Prism. Calculate IC50_{50}, Hill coefficient, and 95% confidence intervals to evaluate potency and cooperativity .
  • Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify and exclude anomalous data points arising from pipetting errors or instrument drift .

Q. How can researchers design experiments to investigate the photostability of this compound under varying UV exposure conditions?

Methodological Answer:

  • Accelerated Stability Testing : Exclude samples to UV light (λ = 365 nm) in a controlled chamber, varying exposure duration (0–48 hrs) and intensity (0.5–2.0 mW/cm²). Quantify degradation products via LC-MS and monitor E→Z isomerization using chiral HPLC .
  • Kinetic Analysis : Plot degradation rates (ln[C] vs. time) to determine first-order rate constants. Compare activation energies (Arrhenius plot) under different humidity levels to assess environmental impacts .

Data Interpretation and Reporting

Q. What criteria should guide the selection of reference standards for quantifying this compound in complex matrices?

Methodological Answer:

  • Isotopically Labeled Internal Standards : Use deuterated analogs (e.g., this compound-d3_3) to correct for matrix effects in LC-MS/MS workflows. Verify purity (>98%) via certificate of analysis from accredited suppliers (e.g., NIST-traceable standards) .
  • Cross-Validation : Compare results against external calibration curves generated with unlabeled standards. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (S/N ≥ 3 and ≥10, respectively) .

Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be reconciled?

Methodological Answer:

  • Solubility Parameter Analysis : Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) for the compound and solvents (e.g., DMSO vs. PBS) to predict miscibility. Validate experimentally via saturation shake-flask method at 25°C .
  • Crystallinity Assessment : Perform X-ray diffraction (XRD) on precipitated solids to identify polymorphic forms, which may explain discrepancies in reported solubility values .

Experimental Design Considerations

Q. What variables must be controlled when studying the antioxidant activity of this compound in vitro?

Methodological Answer:

  • Oxidative Stressors : Standardize oxidant concentrations (e.g., H2_2O2_2 at 100–500 μM) and exposure times. Pre-incubate compounds with oxidants to assess preventive vs. restorative effects .
  • Interference Mitigation : Include blank samples to account for auto-oxidation of assay reagents (e.g., DPPH or ABTS). Use plate readers with temperature control to minimize kinetic variability .

Q. How can researchers differentiate between direct and indirect mechanisms of action in pharmacological studies involving this compound?

Methodological Answer:

  • Target Engagement Assays : Employ cellular thermal shift assays (CETSA) to confirm direct binding to putative targets (e.g., NF-κB or MAPK proteins). Combine with siRNA knockdowns to validate pathway specificity .
  • Metabolomic Profiling : Use untargeted LC-MS metabolomics to identify downstream metabolites (e.g., glutathione adducts) indicative of indirect antioxidant mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.